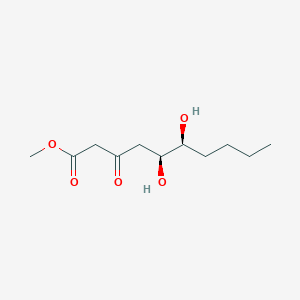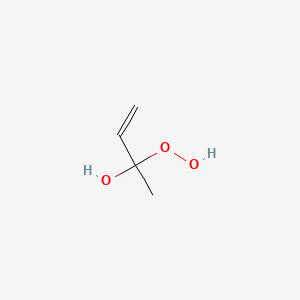
8-Phenyloct-7-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyloct-7-ynal is an organic compound characterized by the presence of a phenyl group attached to an octynal chain. This compound is of interest due to its unique structure, which combines an alkyne and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyloct-7-ynal typically involves the reaction of phenylacetylene with an appropriate aldehyde under controlled conditions. One common method involves the use of nickel catalysts, such as Ni(COD)2, in the presence of DPEphos and triethylborane. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and methanol at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also critical in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Phenyloct-7-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)
Major Products Formed:
Oxidation: 8-Phenyloctanoic acid
Reduction: 8-Phenyloct-7-enal or 8-Phenyloctane
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
8-Phenyloct-7-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Phenyloct-7-ynal depends on its specific application. In chemical reactions, the alkyne and aldehyde groups provide reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary based on the context of use .
Comparaison Avec Des Composés Similaires
8-Phenyloct-2-en-7-ynal: Shares a similar structure but with a different position of the double bond.
8-(2-(chloromethyl)phenyl)oct-7-ynal: Contains a chloromethyl group, offering different reactivity and applications.
Uniqueness: 8-Phenyloct-7-ynal is unique due to its combination of an alkyne and aldehyde functional group, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
823785-59-7 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
8-phenyloct-7-ynal |
InChI |
InChI=1S/C14H16O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,9H2 |
Clé InChI |
JTUSBODRZLTOGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)




![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)



![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
